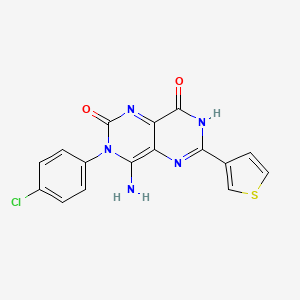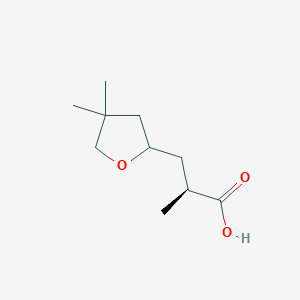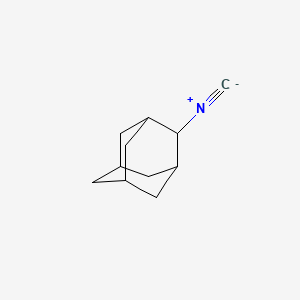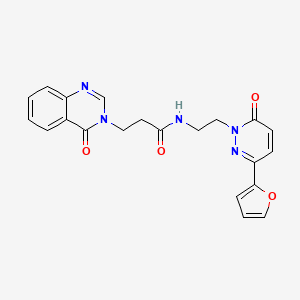
3-(4-Chlorophenyl)-4-imino-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chlorophenyl)-4-imino-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a thiophene ring, and a diazaquinazoline ring. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure. The electron-donating and electron-withdrawing groups in the molecule would also influence its electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Quantum Mechanical Study
A study focused on the spectroscopic properties of a compound with a similar structure, using FT-IR and FT-Raman techniques. This research illustrates the use of quantum mechanical methods to interpret and predict vibrational spectra, which can be crucial for understanding the chemical and physical properties of complex molecules (Kuruvilla et al., 2018).
Antimicrobial and Antitumor Agents
Another study synthesized fused 1,2,4-triazine derivatives to explore their potential as antimicrobial and antitumor agents. This work highlights the biomedical applications of heterocyclic compounds in developing new therapeutic agents (Abd El-Moneim et al., 2015).
Polymer Synthesis
Research on synthesizing novel optically active and flame-retardant heterocyclic polyimides showcases the application of such compounds in materials science, particularly for creating materials with specific optical and thermal properties (Mallakpour et al., 2000).
Cycloaddition Reactions
A study on the cycloaddition reactions of dianions from 2-imino-1,2-diphenylethanone to form various heterocycles demonstrates the chemical versatility of compounds with similar functional groups in synthesizing a wide range of cyclic compounds (Mehrotra et al., 1985).
Electron Accepting Polymers for Solar Cells
Research into new electron withdrawing monomers for creating alternating polymers showcases the application in developing advanced materials for solar energy conversion (Jung et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-thiophen-3-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2S/c17-9-1-3-10(4-2-9)22-13(18)11-12(20-16(22)24)15(23)21-14(19-11)8-5-6-25-7-8/h1-7H,18H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFRLARHUPCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CSC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide](/img/no-structure.png)


![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)
![Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B2965581.png)
![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2965585.png)
![Methyl 2-[[4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2965587.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2965589.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)


